![molecular formula C17H14N4S B2948787 (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 1006335-71-2](/img/structure/B2948787.png)
(Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile, also known as DPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. In
Scientific Research Applications
(Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been studied for its potential applications in various fields of scientific research. In the field of medicine, (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile has shown promising results in the treatment of cancer by inhibiting the growth of cancer cells. In addition, (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been studied for its potential use as an anti-inflammatory agent and for its ability to improve cognitive function.
In the field of agriculture, (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile has also been studied for its potential use as a pesticide due to its ability to kill insects.
In the field of materials science, (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been studied for its potential use as a precursor to the synthesis of new materials such as polymers and metal complexes.
Mechanism of Action
The mechanism of action of (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is not fully understood. However, studies have shown that (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile also has anti-inflammatory properties that may be due to its ability to inhibit the production of certain cytokines.
Biochemical and Physiological Effects:
(Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile inhibits the growth of cancer cells and reduces inflammation. In addition, (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been shown to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. However, one limitation of using (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile. One area of research is the development of new cancer treatments using (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile. Another area of research is the study of (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile's potential use as an anti-inflammatory agent. In addition, further research is needed to understand the mechanism of action of (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile and its potential side effects. Finally, the synthesis of new materials using (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile as a precursor is an area of research that holds promise for the development of new materials with unique properties.
Synthesis Methods
The synthesis of (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile involves the reaction of 4-phenylthiazol-2-amine with ethyl cyanoacetate to form 2-(4-phenylthiazol-2-yl)acrylonitrile. The resulting compound is then reacted with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde to form (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile.
properties
IUPAC Name |
(Z)-3-(1,3-dimethylpyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-12-15(10-21(2)20-12)8-14(9-18)17-19-16(11-22-17)13-6-4-3-5-7-13/h3-8,10-11H,1-2H3/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQDTRLDCJJIAQ-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile |
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